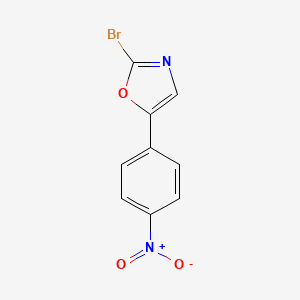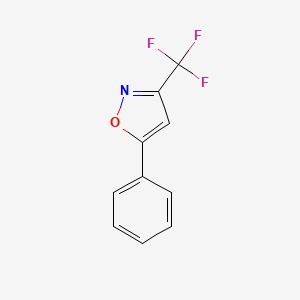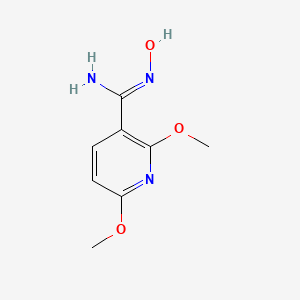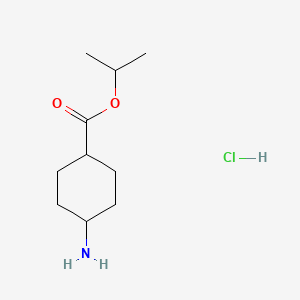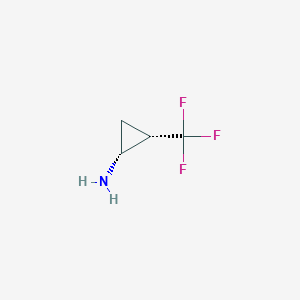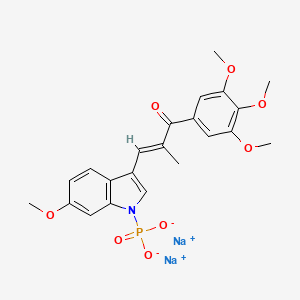
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is a complex organic compound that features a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various applications, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate typically involves the reaction of an indole derivative with a phosphonate reagent under controlled conditions. The process may include steps such as:
Formation of the Indole Derivative: This involves the reaction of 6-methoxyindole with appropriate reagents to introduce the 2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl group.
Phosphonation: The indole derivative is then reacted with a phosphonate reagent, such as diethyl phosphite, under basic conditions to form the desired phosphonate compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters .
化学反应分析
Types of Reactions
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate alcohols .
科学研究应用
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group, which mimics phosphate substrates.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers
作用机制
The mechanism by which sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can inhibit enzymes by mimicking phosphate substrates, thereby blocking the enzyme’s active site and preventing its normal function .
相似化合物的比较
Similar Compounds
Phosphinates: Similar to phosphonates but with a different bonding structure.
Phosphates: Commonly found in biological systems and have similar reactivity.
Phosphoramidates: Used in medicinal chemistry for their stability and bioactivity
Uniqueness
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is unique due to its specific structure, which combines an indole core with a phosphonate group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C22H22NNa2O8P |
|---|---|
分子量 |
505.4 g/mol |
IUPAC 名称 |
disodium;(E)-3-(6-methoxy-1-phosphonatoindol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24NO8P.2Na/c1-13(21(24)14-9-19(29-3)22(31-5)20(10-14)30-4)8-15-12-23(32(25,26)27)18-11-16(28-2)6-7-17(15)18;;/h6-12H,1-5H3,(H2,25,26,27);;/q;2*+1/p-2/b13-8+;; |
InChI 键 |
PDGFFMYUOIGSME-LIYVDSPJSA-L |
手性 SMILES |
C/C(=C\C1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])/C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
规范 SMILES |
CC(=CC1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


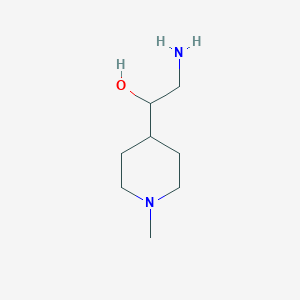
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
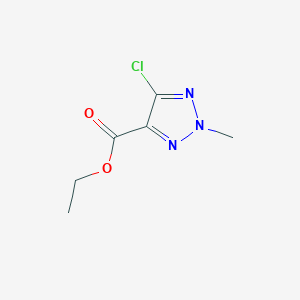

![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)

![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
